molecular formula C18H17N3O3S B2492415 propan-2-yl 4-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)-3-oxobutanoate CAS No. 445391-47-9

propan-2-yl 4-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)-3-oxobutanoate

Cat. No.: B2492415
CAS No.: 445391-47-9
M. Wt: 355.41
InChI Key: SUXZBHRWKQXSNB-UHFFFAOYSA-N
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Description

Propan-2-yl 4-({5-cyano-[2,3’-bipyridine]-6-yl}sulfanyl)-3-oxobutanoate is a complex organic compound that features a bipyridine core with a cyano group and a sulfanyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-({5-cyano-[2,3’-bipyridine]-6-yl}sulfanyl)-3-oxobutanoate typically involves the reaction of 3-aryl-1-(pyridin-2-yl)prop-2-en-1-ones (azachalcones) with malononitrile dimer in the presence of a base such as triethylamine . This reaction forms the bipyridine core with the cyano and sulfanyl groups attached.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-({5-cyano-[2,3’-bipyridine]-6-yl}sulfanyl)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The bipyridine core can participate in substitution reactions, particularly in the presence of electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted bipyridine derivatives.

Mechanism of Action

The mechanism of action of propan-2-yl 4-({5-cyano-[2,3’-bipyridine]-6-yl}sulfanyl)-3-oxobutanoate involves its ability to form stable complexes with metal ions. The bipyridine core acts as a bidentate ligand, coordinating with metal centers and influencing their electronic properties. This coordination can affect various molecular targets and pathways, depending on the specific metal ion and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 4-({5-cyano-[2,3’-bipyridine]-6-yl}sulfanyl)-3-oxobutanoate is unique due to the presence of both cyano and sulfanyl groups on the bipyridine core, which imparts distinct electronic and steric properties. These features make it particularly useful in applications requiring specific coordination environments and electronic characteristics .

Properties

IUPAC Name

propan-2-yl 4-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanyl-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-12(2)24-17(23)8-15(22)11-25-18-13(9-19)5-6-16(21-18)14-4-3-7-20-10-14/h3-7,10,12H,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXZBHRWKQXSNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CC(=O)CSC1=C(C=CC(=N1)C2=CN=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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